molecular formula C35H44O16 B1665905 Azadirachtin CAS No. 11141-17-6

Azadirachtin

Cat. No.: B1665905
CAS No.: 11141-17-6
M. Wt: 720.7 g/mol
InChI Key: FTNJWQUOZFUQQJ-KEGXRQICSA-N
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Description

Azadirachtin is a highly oxidized tetranortriterpenoid compound belonging to the limonoid group. It is a secondary metabolite present in neem seeds (Azadirachta indica). This compound is known for its potent insecticidal properties and has been widely used in agriculture as a biopesticide .

Mechanism of Action

Azadirachtin, a tetranortriterpenoid derived from the neem seed of the Indian neem tree (Azadirachta indica), is a prominent biopesticide used worldwide due to its potent insecticidal properties .

Target of Action

This compound primarily targets insects, acting as a powerful antifeedant and insect growth disruptor . It interferes with the feeding behavior of insects, reducing their appetite and inhibiting feeding . It also disrupts the insect’s molting process, leading to developmental disorders or even death .

Mode of Action

This compound interacts with its targets by affecting the insect’s endocrine system. It interferes with certain mediators that regulate the synthesis and release of ecdysone, a hormone crucial for insect development . It also disrupts the production of neuropeptides in the insect’s brain, further inhibiting growth and development . Additionally, this compound acts as a repellent, deterring insects from laying eggs on treated surfaces .

Biochemical Pathways

This compound affects several biochemical pathways in insects. It impacts the insect’s intestinal environment, causing a significant decrease in the levels of glutathione S-transferase (GST) and carboxylase (CarE), enzymes involved in detoxification and metabolism . . These changes can lead to disruptions in the insect’s normal physiological functions.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After topical application, this compound exhibits high toxicity during the formation of pupae, leading to the inhibition of adult formation . .

Result of Action

The action of this compound results in molecular and cellular effects in insects. It causes a decrease in the number of microvilli and sparsity of midgut columnar cell matrices, with many columnar cells bursting and releasing cell debris . This leads to an inhibition of the growth and development of insects .

Action Environment

This compound is environmentally compatible and poses minimal risk to beneficial insects, non-target organisms, and the overall ecosystem . Its effectiveness can be influenced by environmental factors such as uv light and extreme ph conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azadirachtin has a complex molecular structure, making its total synthesis challenging. The first total synthesis was completed by Steven Ley’s research group at the University of Cambridge in 2007. The synthesis involved a relay approach, where a heavily functionalized decalin intermediate was synthesized on a small scale and then derived from the natural product for gram-scale operations .

Industrial Production Methods

Industrial production of this compound typically involves extraction from neem seeds. The process includes disintegrating neem seeds/kernels into a powder, followed by continuous extraction using methanol or ethanol at ambient temperature. The extract is then concentrated and subjected to phase separation using petroleum ether or hexane. The denser phase containing this compound is further purified to obtain a dry solid powder with high purity .

Chemical Reactions Analysis

Types of Reactions

Azadirachtin undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its complex structure, it presents both secondary and tertiary hydroxyl groups, an enol ether, acetal, hemiacetal, tetra-substituted epoxide, and multiple carboxylic esters .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often involve ambient temperatures and specific pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Azadirachtin has a wide range of scientific research applications:

Comparison with Similar Compounds

Azadirachtin is unique due to its complex structure and potent insecticidal properties. Similar compounds include other limonoids found in neem, such as nimbin and salannin. this compound is considered the most effective among them due to its broad-spectrum activity and low toxicity to non-target organisms .

Properties

CAS No.

11141-17-6

Molecular Formula

C35H44O16

Molecular Weight

720.7 g/mol

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate

InChI

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

FTNJWQUOZFUQQJ-KEGXRQICSA-N

SMILES

O=C([C@@]1(O)OC[C@@]2([C@@H](OC(/C(C)=C/C)=O)C[C@H]3OC(C)=O)[C@]1([H])[C@@]([C@]45[C@](O5)(C)[C@]6([H])[C@]7(O)[C@](OC=C7)([H])O[C@@]4([H])C6)(C)[C@H](O)[C@]8([H])OC[C@@]3(C(OC)=O)[C@]82[H])OC

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C

Appearance

Solid powder

Color/Form

Microcrystalline powder
Yellow green powde

flash_point

Flash point > 58 °C
>137 °F (Closed cup)

melting_point

154-158 °C

Key on ui other cas no.

11141-17-6

physical_description

Yellow-green solid;  [HSDB]

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable in the dark. DT50 50 days (pH 5, room temperature);  rapidly decomposed at higher temperatures, in alkaline and strongly acidic media.

solubility

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane.
In water, 0.26 g/L at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

azadirachtin
azadirachtin A
azadyrachtin
bioneem
neemix

vapor_pressure

2.7X10-11 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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